REACTION_CXSMILES
|
N[C:2]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].N([O-])=O.[Na+].[S:17](=[O:19])=[O:18].[OH-].[NH4+:21]>Cl.O.O1CCCC1.[Cu]Cl>[Br:12][C:10]1[CH:9]=[CH:8][C:3]2[C:4](=[O:5])[NH:21][S:17](=[O:19])(=[O:18])[C:2]=2[CH:11]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
Copper (I) chloride
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
were dissolved
|
Type
|
CUSTOM
|
Details
|
did not exceed 5° C
|
Type
|
CUSTOM
|
Details
|
Sulfur dioxide was bubbled into a mixture of acetic acid (50 mL) and water (5 mL) at 0° C. until the solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C
|
Type
|
STIRRING
|
Details
|
with vigorous stirring over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 2 h before it
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The organics were washed with sat. NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an oily residue which
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 10° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
was then stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in saturated aqueous sodium bicarbonate (40 mL)
|
Type
|
WASH
|
Details
|
washed with diethyl ether (50 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C(NS2(=O)=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |